2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Methoxy-5-nitro-[3,3’-bipyridin]-6-amine is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and a bipyridinyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-5-nitro-[3,3’-bipyridin]-6-amine typically involves multiple steps, including nitration, methoxylation, and amination reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Methoxy-5-nitro-[3,3’-bipyridin]-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Solvents like methanol and dichloromethane are often employed to facilitate these reactions .
Major Products
The major products formed from these reactions include various substituted bipyridinyl derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2’-Methoxy-5-nitro-[3,3’-bipyridin]-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and dyes
Wirkmechanismus
The mechanism of action of 2’-Methoxy-5-nitro-[3,3’-bipyridin]-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The methoxy group enhances its solubility and stability, facilitating its use in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-nitroaniline
- 2-Methoxy-5-nitropyridine
- 2-Methoxy-5-nitropyrimidine
Uniqueness
Compared to these similar compounds, 2’-Methoxy-5-nitro-[3,3’-bipyridin]-6-amine stands out due to its bipyridinyl core, which provides unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics .
Eigenschaften
Molekularformel |
C11H10N4O3 |
---|---|
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
5-(2-methoxypyridin-3-yl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C11H10N4O3/c1-18-11-8(3-2-4-13-11)7-5-9(15(16)17)10(12)14-6-7/h2-6H,1H3,(H2,12,14) |
InChI-Schlüssel |
IRKUWPMGYPRVAH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=N1)C2=CC(=C(N=C2)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.